molecular formula C18H20N2O4S B2827106 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenoxyacetamide CAS No. 941975-20-8

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenoxyacetamide

Cat. No.: B2827106
CAS No.: 941975-20-8
M. Wt: 360.43
InChI Key: QIWDQSBRKFYCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway . This disruption can lead to cell cycle arrest, preventing cells from entering the S phase and undergoing DNA replication. The downstream effects of this can include inhibited cell growth and proliferation.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on the cell cycle . By inhibiting CDK2, the compound can cause cell cycle arrest, which can lead to inhibited cell growth and proliferation.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-14-8-9-15(20-10-5-11-25(20,22)23)12-17(14)19-18(21)13-24-16-6-3-2-4-7-16/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWDQSBRKFYCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.